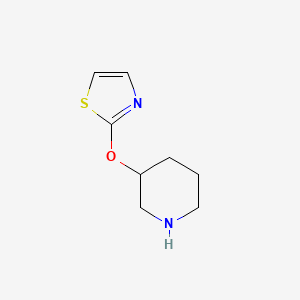

3-(1,3-Thiazol-2-yloxy)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,3-Thiazol-2-yloxy)piperidine is a heterocyclic compound that features a piperidine ring bonded to a thiazole ring via an oxygen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-yloxy)piperidine typically involves the reaction of piperidine derivatives with thiazole derivatives. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a thiazole derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1,3-Thiazol-2-yloxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Sodium hydride or potassium carbonate in dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Applications De Recherche Scientifique

Medicinal Chemistry

3-(1,3-Thiazol-2-yloxy)piperidine is primarily investigated for its potential as a pharmacophore in drug development. Its applications include:

- Antimicrobial Activity : Exhibits effectiveness against a range of microbial pathogens. Studies suggest it may disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines and enzymes .

- Antitumor Effects : Preliminary studies indicate cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent .

Biological Studies

The compound is utilized in various biological studies aimed at understanding its interactions with biological systems:

- Target Interaction : Compounds containing thiazole rings often interact with a broad range of biological targets through binding at active sites or inhibiting enzymatic activity .

- Biochemical Pathways : Influences various biochemical pathways related to inflammation and microbial infection, highlighting its therapeutic potential .

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals. Its unique properties make it valuable for:

- Synthesis of Complex Molecules : Acts as a building block in the synthesis of novel compounds with desired biological activities.

- Development of New Materials : Potentially used in creating new materials or as precursors for other industrially relevant compounds.

Case Study 1: Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, a study found that derivatives of this compound disrupted bacterial cell membranes effectively, leading to cell death.

Case Study 2: Anti-inflammatory Mechanism

In another study focusing on anti-inflammatory properties, the compound was shown to inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases by modulating immune responses.

Mécanisme D'action

The mechanism of action of 3-(1,3-Thiazol-2-yloxy)piperidine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine Derivatives: Compounds like 4-(1,3-Thiazol-2-yloxy)piperidine and 2-(1,3-Thiazol-2-yloxy)piperidine.

Thiazole Derivatives: Compounds such as 2-(1,3-Thiazol-2-yl)ethanol and 2-(1,3-Thiazol-2-yl)acetic acid.

Uniqueness

3-(1,3-Thiazol-2-yloxy)piperidine is unique due to the specific arrangement of the thiazole and piperidine rings connected via an oxygen atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Activité Biologique

3-(1,3-Thiazol-2-yloxy)piperidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.

Chemical Structure and Synthesis

The molecular formula of this compound is CHNOS, with a molecular weight of 184.26 g/mol. The compound features a piperidine ring substituted with a thiazole moiety, which contributes to its unique biological properties. Various synthesis methods have been explored, including:

- Microwave-assisted synthesis : This method enhances reaction efficiency and yield while minimizing environmental impact.

- Metal-free catalysis : This approach is gaining traction for its sustainability in organic synthesis.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties. The structure–activity relationship (SAR) analyses indicate that modifications to the piperidine core can enhance its potency against various microorganisms .

- Antitubercular Activity : Similar piperidine derivatives have shown promising results against Mycobacterium tuberculosis. Compounds with structural similarities to this compound have demonstrated minimum inhibitory concentrations (MIC) in the range of 2–4 μg/mL against standard strains .

- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against human cell lines, showing selective toxicity with IC50 values indicating non-toxicity at therapeutic concentrations .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound and its derivatives:

- Study on Antimycobacterial Activity :

-

In Silico Studies :

- Computer-aided drug design methods were employed to predict the biological activity spectrum of new piperidine derivatives, including this compound. These studies indicated potential interactions with various biological targets, suggesting applications in treating cancer and central nervous system disorders .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(1,3-Thiazol-2-yl)piperidine | Thiazole-piperidine | Potentially different biological activities |

| 4-(Thiazol-2-yloxy)piperidine | Thiazole-piperidine | May have enhanced solubility properties |

| Thiazole-based stearoyl-CoA desaturase inhibitors | Thiazole derivatives | Targeting lipid metabolism |

This table highlights the diversity within thiazole-piperidine derivatives and their unique biological activities.

Propriétés

IUPAC Name |

2-piperidin-3-yloxy-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMYCJOERSPCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.